molecular formula C17H25NO4S2 B2605962 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034486-14-9

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2605962
CAS No.: 2034486-14-9
M. Wt: 371.51
InChI Key: LKNKPTUGEUVILQ-UHFFFAOYSA-N
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Description

N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a chemical compound with the molecular formula C8H17NO3S2 and a PubChem CID of 91816796 . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a drug. The compound features a tetrahydro-2H-thiopyran core, a central scaffold in medicinal chemistry known for its potential in drug discovery. The structure incorporates a 4-methoxy group and a methylsulfonylphenyl propanamide moiety, which are functional groups often associated with specific biological activities and physicochemical properties. Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or for investigating structure-activity relationships (SAR) in various biochemical contexts. Its specific mechanism of action and primary research applications are areas for further investigation by the scientific community. For complete handling instructions, safety data, and detailed specifications, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-22-17(9-11-23-12-10-17)13-18-16(19)8-5-14-3-6-15(7-4-14)24(2,20)21/h3-4,6-7H,5,8-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKPTUGEUVILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor, such as a thiol or sulfide, under acidic or basic conditions to form the tetrahydrothiopyran ring. The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Methylsulfonylphenyl Group: This step involves the introduction of the methylsulfonylphenyl group through a nucleophilic substitution reaction. Common reagents include methylsulfonyl chloride and a suitable phenyl derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDC or DCC) and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Methylsulfonyl chloride, phenyl derivatives, carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide N-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanamide
Molecular Weight ~399.5 g/mol (estimated) 284.37 g/mol 341.34 g/mol
H-Bond Acceptors 6 4 6
Key Functional Groups Thiopyran, methylsulfonyl Piperidine, phenyl Tetrazole, fluorophenyl
Synthetic Complexity High (heterocycle + sulfonyl) Moderate (amide coupling) High (tetrazole synthesis)
Table 2: Bioactivity Hypotheses Based on Structural Motifs
Compound Potential Bioactivity Supporting Evidence from Analogs
Target Compound Anti-inflammatory/COX-2 inhibition Methylsulfonyl group aligns with NSAID pharmacophores
Compound Anticancer (tetrazole as zinc binder) Tetrazole moieties in kinase inhibitors
Derivatives CNS modulation Pyran/piperidine motifs in neuroactive compounds

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article will delve into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of Thiopyran Ring : The thiopyran ring is synthesized through cyclization reactions starting from appropriate sulfur-containing precursors.
  • Introduction of Methoxy Group : The methoxy group is introduced via methylation using reagents like methyl iodide in the presence of a base.
  • Attachment of Phenyl Group : A phenylthio group can be attached through nucleophilic substitution reactions.
  • Amide Bond Formation : The final step involves the formation of the amide bond through condensation reactions between an amine and a carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Thiopyran derivatives, including this compound, may modulate the activity of enzymes, receptors, or ion channels, leading to specific biological effects. For instance, the compound's structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

3.1 Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various derivatives similar to this compound against different cancer cell lines. For example:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (breast cancer)0.50
Compound BHeLa (cervical cancer)0.95
Compound CA2780 (ovarian cancer)1.28

These results indicate that compounds with similar structures exhibit significant antiproliferative activities, suggesting that this compound may also possess similar properties .

3.2 Anti-inflammatory Activity

The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into related compounds has been shown to maintain anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This suggests that this compound could exhibit enhanced selectivity towards COX enzymes, particularly COX-2, which is often implicated in inflammatory processes .

4. Case Studies

Several case studies have highlighted the potential applications of thiopyran derivatives in clinical settings:

  • Breast Cancer Treatment : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in MDA-MB-231 cells compared to controls.
  • Cervical Cancer : Compounds were tested against HeLa cells and showed notable inhibition of cell proliferation, indicating potential as therapeutic agents for cervical cancer.
  • Inflammatory Models : In animal models, related compounds exhibited reduced inflammation markers when administered, supporting their use as anti-inflammatory agents .

5. Conclusion

This compound represents a promising candidate for further research due to its potential anticancer and anti-inflammatory activities. Ongoing studies are necessary to elucidate its precise mechanisms of action and therapeutic efficacy in clinical applications.

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